molecular formula C10H19FN2O B1490267 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2089672-69-3

2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1490267
CAS No.: 2089672-69-3
M. Wt: 202.27 g/mol
InChI Key: UFYOUYPKGLNVOB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is an interesting compound owing to its unique structure and potential applications. The presence of a piperidine ring with a fluoromethyl group adds to its distinctive chemical characteristics.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of an appropriate piperidine derivative with fluorinating agents under controlled conditions to introduce the fluoromethyl group. The reaction is often carried out in the presence of a base to facilitate the substitution reaction.

Industrial production methods: On an industrial scale, the production of this compound might involve a continuous flow process, ensuring precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo various reactions including oxidation, reduction, and substitution. Its amino group allows it to participate in acylation and alkylation reactions.

Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions.

Major products formed from these reactions: Oxidation may yield corresponding ketones or carboxylic acids, while reduction might lead to amines. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used.

Scientific Research Applications

2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has significant research applications:

  • Chemistry: As a precursor in the synthesis of complex molecules.

  • Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

  • Medicine: Investigated for potential therapeutic applications due to its unique structure.

  • Industry: Used in the development of materials with specific properties or functions.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its fluoromethyl group may enhance binding affinity or specificity, influencing biological activity. The pathways involved typically include modulation of signal transduction pathways or alteration of enzyme activity.

Comparison with Similar Compounds

Compared to other similar compounds like:

  • 2-Amino-1-(4-methylpiperidin-1-yl)propan-1-one

  • 2-Amino-1-(4-chloromethyl)-4-methylpiperidin-1-yl)propan-1-one

2-Amino-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one stands out due to the presence of the fluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and potential for stronger interactions with molecular targets.

There you have it—a deep dive into the world of this compound! What’s your take on its potential?

Properties

IUPAC Name

2-amino-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O/c1-8(12)9(14)13-5-3-10(2,7-11)4-6-13/h8H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOUYPKGLNVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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